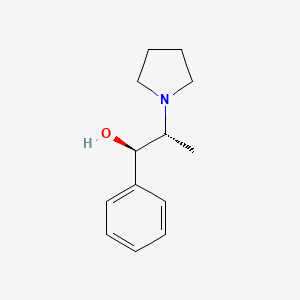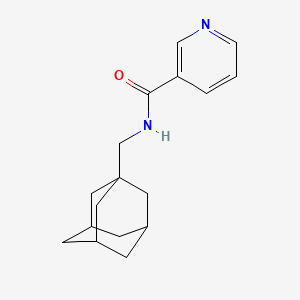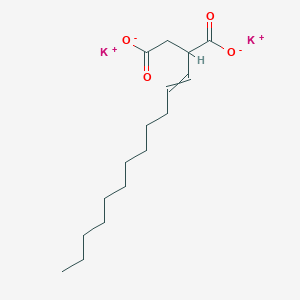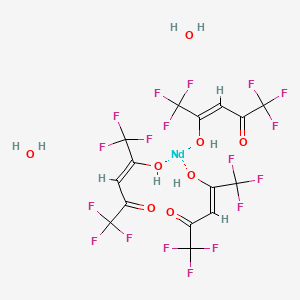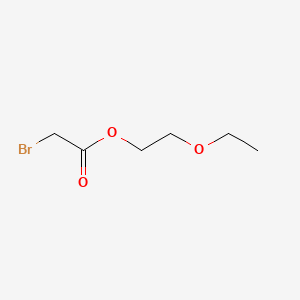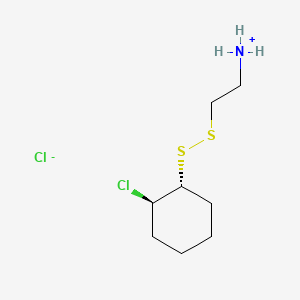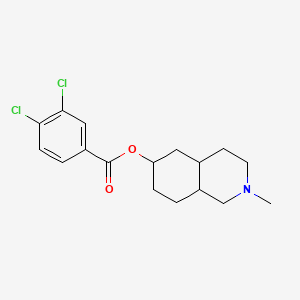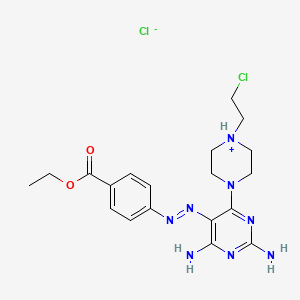
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furaldehyde furfurylenehydrazone is a chemical compound with the molecular formula C10H10N2O2This compound is part of the broader class of hydrazones, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-furaldehyde furfurylenehydrazone typically involves the condensation reaction between 2-furaldehyde and furfurylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for 2-furaldehyde furfurylenehydrazone are not extensively documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Furaldehyde furfurylenehydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and related derivatives.
Substitution: Various substituted hydrazones and related compounds.
Applications De Recherche Scientifique
2-Furaldehyde furfurylenehydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antileishmanial activities.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-furaldehyde furfurylenehydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and other cellular processes .
Comparaison Avec Des Composés Similaires
Furfural (2-furaldehyde): A precursor to 2-furaldehyde furfurylenehydrazone, known for its use in the production of resins and as a solvent.
Hydrazones: A broad class of compounds with similar structural features, used in various chemical and biological applications.
Furfurylhydrazine: Another precursor, used in the synthesis of hydrazones and other derivatives.
Uniqueness: 2-Furaldehyde furfurylenehydrazone stands out due to its specific combination of the furan ring and hydrazone group, which imparts unique chemical reactivity and potential bioactivity. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
5428-37-5 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
(E)-1-(furan-2-yl)-N-[(E)-furan-2-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C10H8N2O2/c1-3-9(13-5-1)7-11-12-8-10-4-2-6-14-10/h1-8H/b11-7+,12-8+ |
Clé InChI |
BLMWHISHMGJKFX-MKICQXMISA-N |
SMILES isomérique |
C1=COC(=C1)/C=N/N=C/C2=CC=CO2 |
SMILES canonique |
C1=COC(=C1)C=NN=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


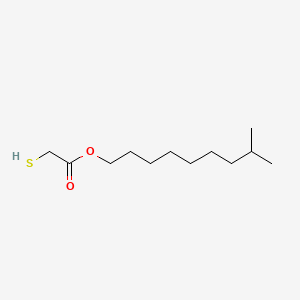
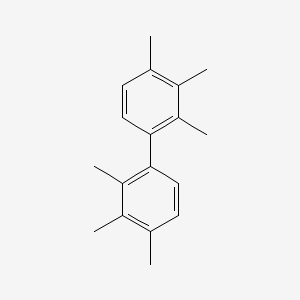
![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
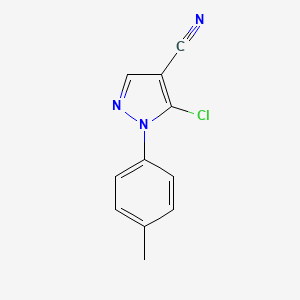
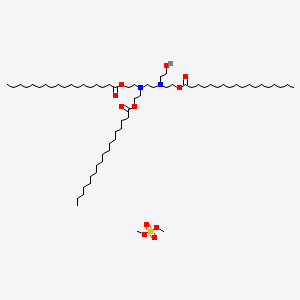
![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
